molecular formula C11H16N2 B052056 4-(Piperidin-4-yl)aniline CAS No. 113310-52-4

4-(Piperidin-4-yl)aniline

Cat. No. B052056
Key on ui cas rn: 113310-52-4
M. Wt: 176.26 g/mol
InChI Key: NRVYHSVBQNFNAX-UHFFFAOYSA-N
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Patent
US05489599

Procedure details

A solution of the 4-(4-nitrophenyl) piperidine (29.3 g, 0.144 mol) obtained in (i) in ethyl acetate (150 ml) was hydrogenated at 3 atmospheres over Raney Nickel (5 g) until uptake of hydrogen ceased. Evaporation afforded a brown oil which was crystallised from ether to give the desired product as light yellow crystals (18.5 g, 74% yield), M.pt. 85°-87° C.
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(OCC)(=O)C.[Ni]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
afforded a brown oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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